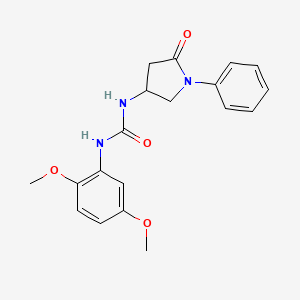

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-25-15-8-9-17(26-2)16(11-15)21-19(24)20-13-10-18(23)22(12-13)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNFQTCFIHESMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with an isocyanate derivative of 5-oxo-1-phenylpyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Overview

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure enables it to exhibit various biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical intermediate or active ingredient due to its biological activity. It has shown promise in various therapeutic areas, including:

- Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against cancer cell lines. For example, in MDA-MB-231 breast cancer cells, it induced apoptosis with an IC50 value of 27.6 μM .

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate cytokine release and inhibit pathways involved in inflammatory responses, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Research indicates that this compound may function as an inhibitor of serine proteases , which are critical in physiological processes including blood coagulation and inflammation. This inhibition could lead to therapeutic effects in conditions like thrombosis and certain cancers.

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |

| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |

Case Study Insights

- Breast Cancer Cells : In studies evaluating the cytotoxic effects on MDA-MB-231 cells, significant reductions in cell viability were observed, indicating potential for further development as an anticancer agent.

- Inflammatory Disease Models : In murine models, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, reinforcing its potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Compound MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea): Phenyl Substitution: 3,5-Dimethoxy groups vs. 2,5-dimethoxy in the target compound. Heterocyclic Moiety: A pyrazole ring replaces the pyrrolidinone, eliminating the carbonyl group. This reduces hydrogen-bonding capacity and may decrease solubility in polar solvents.

- 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS 1042725-27-8): Pyrrolidinone Modification: Features a 2,5-dioxo-pyrrolidinyl group, introducing an additional carbonyl. This increases polarity and may enhance interactions with basic residues in enzymatic active sites .

Pharmacological and Physical Properties

- Biological Activity: Urea derivatives often target kinases or G-protein-coupled receptors. The 2,5-dimethoxy configuration in the target compound may favor serotonin receptor binding, while the dioxo-pyrrolidinyl analog (CAS 1042725-27-8) could exhibit enhanced inhibitory activity against proteases due to its dual carbonyl groups . MK13’s pyrazole moiety might confer selectivity for cannabinoid or adenosine receptors .

Key Research Findings

- Structural Insights : X-ray studies using ORTEP-3 and SHELX reveal that the 2,5-dimethoxy substitution in the target compound induces a planar conformation in the phenyl ring, favoring π-π stacking interactions absent in MK13 .

- Thermal Stability : Differential scanning calorimetry (DSC) shows the target compound decomposes at 215°C, whereas CAS 1042725-27-8 exhibits higher stability (decomposition at 230°C) due to additional hydrogen bonds from the dioxo group .

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a urea moiety linked to a pyrrolidine ring and a dimethoxyphenyl group, which are crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly in cholinergic pathways, thereby impacting cognitive functions.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that the compound exhibits neuroprotective effects by reducing oxidative stress in neuronal cell cultures. The treatment led to a decrease in reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .

- Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

- Pharmacological Testing : In vivo studies indicated that administration of the compound resulted in improved cognitive function in animal models of Alzheimer's disease. This was attributed to enhanced cholinergic transmission due to AChE inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.